molecular formula C14H16N4O6S2 B1588113 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid CAS No. 26092-49-9

4,4'-Dihydrazinostilbene-2,2'-disulphonic acid

Cat. No. B1588113
CAS RN: 26092-49-9
M. Wt: 400.4 g/mol
InChI Key: UFBOIWPLCDSNEG-OWOJBTEDSA-N
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Description

4,4’-Dihydrazinostilbene-2,2’-disulphonic acid is a chemical compound with the molecular formula C14H16N4O6S2 and a molecular weight of 400.43 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 4,4’-Dihydrazinostilbene-2,2’-disulphonic acid can be achieved by the catalytic hydrogenation of 4,4’-dinitrostilbene-2,2’-disulphonic acid in an aqueous medium. This process is carried out on a cobalt catalyst at 70°-180° C and 5-150 bars of H2, at a pH value between 6.0 and 8.5 .


Molecular Structure Analysis

The molecular structure of 4,4’-Dihydrazinostilbene-2,2’-disulphonic acid contains a total of 43 bonds. These include 27 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 N hydrazine(s), 2 hydroxyl group(s), and 2 sulfonic (thio-/dithio-) acid(s) .


Physical And Chemical Properties Analysis

The density of 4,4’-Dihydrazinostilbene-2,2’-disulphonic acid is predicted to be 1.730±0.06 g/cm3. The pKa is predicted to be -1.16±0.50 .

Scientific Research Applications

Analysis and Purification in Dye Manufacturing

4,4'-Dihydrazinostilbene-2,2'-disulphonic acid is primarily recognized for its role in dye manufacturing. Research into its purification has shown that impurities in commercial samples can be analyzed qualitatively, and a method for its purification through crystallization has been developed, achieving product purity beyond 99.6% under optimized conditions. This process is critical for ensuring the quality of dyes produced from this compound (Zhang Feng-bao, 2008).

Conducting Polymers and Fuel Cell Membranes

The substance has been explored in the development of conducting polymers and proton-conducting fuel cell membranes. Notably, electropolymerization studies involving aminobenzenesulphonic acids have shed light on creating polymers with potential applications in electronic devices. Similarly, its derivatives have been investigated for use in fuel-cell membranes, demonstrating conductivities comparable to sulfonated polysulfones and suggesting a promising avenue for energy applications (C. Thiemann & C. Brett, 2001); (B. Lafitte & P. Jannasch, 2007).

Environmental Monitoring

4,4'-Dihydrazinostilbene-2,2'-disulphonic acid has found application in environmental monitoring, particularly in the determination of trace levels of nitrite in water and soil samples. Its use as a reagent in spectrophotometric methods for nitrite detection demonstrates its utility beyond dye manufacturing, contributing to environmental protection and monitoring efforts (M. S. Reddy, 2004).

Wastewater Treatment

The treatment of wastewater from the production of 4,4'-dihydrazinostilbene-2,2'-disulphonic acid is a significant concern due to the environmental impact of its manufacturing process. Research into various treatment methods has provided insights into mechanisms, improvements, and the evaluation of new technologies, highlighting the importance of addressing the environmental aspects of its production (Z. Guoliang, 2005).

Kinetic and Mechanism Studies

Investigations into the kinetics and mechanisms of reactions involving 4,4'-dihydrazinostilbene-2,2'-disulphonic acid, such as its reduction from dinitrostilbene derivatives, contribute to a deeper understanding of its chemical properties and the optimization of production processes. These studies are crucial for advancing manufacturing efficiency and environmental sustainability (Xiaobin Fan et al., 2007).

Safety And Hazards

4,4’-Dihydrazinostilbene-2,2’-disulphonic acid is classified under GHS07 for safety. The hazard statements include H302-H315-H319-H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

5-hydrazinyl-2-[(E)-2-(4-hydrazinyl-2-sulfophenyl)ethenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O6S2/c15-17-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(18-16)8-14(10)26(22,23)24/h1-8,17-18H,15-16H2,(H,19,20,21)(H,22,23,24)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBOIWPLCDSNEG-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)S(=O)(=O)O)C=CC2=C(C=C(C=C2)NN)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1NN)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)NN)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dihydrazinostilbene-2,2'-disulphonic acid

CAS RN

26092-49-9
Record name 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026092499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-dihydrazinostilbene-2,2'-disulphonic acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.124
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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